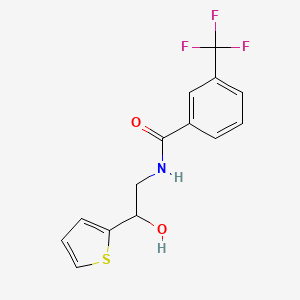

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c15-14(16,17)10-4-1-3-9(7-10)13(20)18-8-11(19)12-5-2-6-21-12/h1-7,11,19H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUZWYWMAVKYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The starting material, 3-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to form the intermediate N-(2-hydroxyethyl)-3-(trifluoromethyl)benzamide.

Thiophene Substitution: The intermediate is further reacted with thiophene-2-carbaldehyde under acidic conditions to introduce the thiophene ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenamine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, potentially increasing their efficacy against cancer cells .

- Antimicrobial Properties : Studies have shown that derivatives of thiophene compounds possess antibacterial activity. The unique structure of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide may contribute to its effectiveness against various bacterial strains .

- Biological Interaction Studies : Interaction studies focus on the compound's binding affinities with specific biological targets, which can help elucidate its mechanism of action. Such studies typically involve in vitro assays to determine the compound's efficacy in inhibiting target proteins associated with diseases .

Materials Science Applications

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene rings can enhance charge transport properties .

- Sensors : Due to its ability to interact with various analytes, this compound can be utilized in the development of chemical sensors for detecting specific compounds in environmental monitoring .

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of thiophene derivatives, researchers found that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited substantial inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The thiophene ring and benzamide moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl Group Impact :

- The 3-(trifluoromethyl) group in the target compound enhances electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes or receptors . Compared to 3,5-bis(trifluoromethyl) analogs , the single CF₃ group in the target may reduce steric hindrance while retaining metabolic stability.

Thiophene vs. Aromatic Substituents :

- The thiophene moiety offers distinct electronic properties (e.g., lower aromaticity than benzene) and sulfur-mediated interactions (e.g., hydrogen bonding or coordination to metal ions). This contrasts with flutolanil’s isopropoxyphenyl group, which relies on steric bulk for target selectivity .

~3.2) .

Biological Activity :

- While flutolanil acts as a fungicide , the target compound’s thiophene and hydroxyethyl groups may redirect activity toward other targets, such as kinase inhibition (common in trifluoromethylbenzamide derivatives ).

Research Findings and Implications

- Crystallographic Analysis : Structural analogs (e.g., ) show that benzamide derivatives adopt planar conformations, facilitating π-π interactions. The thiophene ring in the target compound may introduce slight torsional strain, affecting packing efficiency (analyzed via Mercury ).

- Agrochemical Potential: Flutolanil’s success as a fungicide suggests the target compound could be optimized for similar applications, leveraging the thiophene’s unique electronic profile.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a thiophene ring and a trifluoromethyl-substituted phenyl group. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 397.4 g/mol. Its structure includes:

- Hydroxyl group : Contributes to solubility and potential hydrogen bonding.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Thiophene ring : May participate in π-π stacking interactions with biological targets.

Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Key findings include:

- Kinase Inhibition : The compound exhibits inhibitory effects on several kinases, which are critical in cancer signaling pathways. For instance, studies have shown that it inhibits c-MET kinase activity with an IC50 value of 8.1 μM, demonstrating its potential as an anti-cancer agent .

- Antimicrobial Activity : Preliminary evaluations suggest that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy was compared to standard antibiotics, showing promising results against resistant strains .

- Apoptosis Induction : In cellular assays, this compound has been linked to increased apoptosis in non-small cell lung cancer (NSCLC) cells, indicating its potential role as an anti-cancer therapeutic .

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.

- Introduction of the Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.

- Final Coupling Reaction : The hydroxyl group is introduced via nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

- Synthetic Steps :

- The synthesis typically involves condensation of 3-(trifluoromethyl)benzoyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under basic conditions (e.g., triethylamine in dichloromethane) .

- Multi-step protocols may include nucleophilic substitution or amidation reactions, with purification via column chromatography .

- Optimization :

- Yield improvements (e.g., 70–85%) are achieved by controlling temperature (0–25°C), solvent polarity, and catalyst selection (e.g., DMAP for acyl transfer) .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the hydroxyethyl, thiophene, and trifluoromethyl groups (e.g., δ ~7.8 ppm for aromatic protons) .

- X-Ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., O–H···O interactions), and torsional angles of the benzamide-thiophene backbone .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 369.1 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) :

- Calculates HOMO-LUMO gaps (~4.5 eV) to predict electrophilic/nucleophilic sites, correlating with experimental reactivity (e.g., thiophene ring oxidation) .

- Solvent effects (PCM models) simulate solubility trends in polar aprotic solvents (e.g., DMSO) .

- Molecular Dynamics (MD) : Models ligand-protein binding kinetics, highlighting interactions with hydrophobic pockets via trifluoromethyl groups .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Case Study :

- Inconsistent IC₅₀ values (e.g., β5i proteasome inhibition at 12.5 µM vs. cytotoxicity at higher concentrations) may arise from assay conditions (pH, cell lines) .

- Methodological Adjustments :

- Use isogenic cell lines and standardized buffers (e.g., Tris-HCl pH 7.4) to minimize variability .

- Pair enzymatic assays with SPR (surface plasmon resonance) to validate target engagement .

Q. How is structure-activity relationship (SAR) analysis conducted to enhance bioactivity?

- Key Modifications :

- Trifluoromethyl Position : Meta-substitution on benzamide improves metabolic stability compared to ortho/para .

- Thiophene Functionalization : Adding electron-withdrawing groups (e.g., –CN) increases electrophilicity, enhancing kinase inhibition .

- Data Table :

| Derivative | Modification | β5i Inhibition (%) | LogP |

|---|---|---|---|

| Parent | None | 46 | 3.2 |

| –CF₃→–CN | Trifluoromethyl replacement | 22 | 2.8 |

| Thiophene–S–O | Oxidation | 58 | 3.5 |

| Source: Adapted from |

Q. What methodologies are employed to study metabolic stability and pharmacokinetics?

- In Vitro Models :

- Microsomal assays (human liver microsomes) quantify CYP450-mediated degradation (t₁/₂ ~45 min) .

- In Silico Tools :

- ADMET Predictor™ estimates blood-brain barrier permeability (low, logBB <0.3) due to hydroxyethyl hydrophilicity .

Contradictions and Validation

Q. Why do conflicting reports exist regarding this compound’s solubility in aqueous vs. organic solvents?

- Key Factors :

- Polymorphism: Crystalline vs. amorphous forms alter solubility (e.g., 0.1 mg/mL in water vs. 25 mg/mL in DMSO) .

- pH-Dependent Ionization: The hydroxy group (pKa ~9.5) increases solubility under acidic conditions .

- Validation : Use dynamic light scattering (DLS) to monitor aggregation in PBS buffer .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.